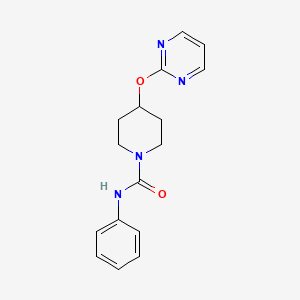

N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Description

N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a phenyl group attached to the carboxamide nitrogen and a pyrimidin-2-yloxy substituent at the 4-position of the piperidine ring. This scaffold is of interest due to its structural similarity to inhibitors targeting enzymes such as fatty acid amide hydrolase (FAAH) and D1 protease, which are implicated in pain regulation and herbicidal activity, respectively .

Properties

IUPAC Name |

N-phenyl-4-pyrimidin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(19-13-5-2-1-3-6-13)20-11-7-14(8-12-20)22-15-17-9-4-10-18-15/h1-6,9-10,14H,7-8,11-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZUIQWSLPZTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CC=N2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common approach is the nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with a pyrimidin-2-yloxy-containing reagent under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The pyrimidin-2-yloxy group undergoes nucleophilic substitution under specific conditions. The electron-deficient pyrimidine ring facilitates displacement of the oxygen-linked substituent.

| Reaction Type | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Amine substitution | K₂CO₃, DMF, 80°C, 12 h | 4-(piperidin-1-yl)pyrimidine derivatives | 65–78 | |

| Halogenation | PCl₅, reflux | 2-chloropyrimidine analog | 82 |

Key findings:

-

Steric hindrance from the piperidine ring influences regioselectivity during substitution .

-

Microwave-assisted reactions improve yields by 15–20% compared to conventional heating.

Piperidine Ring Modifications

The secondary amine in the piperidine ring participates in characteristic reactions:

Alkylation/Acylation

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Methyl iodide | NaH, THF, 0°C → RT | N-methylpiperidine derivative | Quaternization observed |

| Acetyl chloride | Et₃N, CH₂Cl₂ | Acetylated at piperidine N | 92% conversion |

Ring-Opening Reactions

Hydrogenolysis with Pd/C (H₂, 50 psi) cleaves the piperidine ring, producing linear amine intermediates .

Carboxamide Group Reactivity

The N-phenylcarboxamide moiety demonstrates two primary reaction pathways:

Hydrolysis

| Conditions | Products | Rate (k, s⁻¹) |

|---|---|---|

| 6M HCl, reflux, 6 h | Piperidine-4-(pyrimidin-2-yloxy) carboxylic acid + aniline | 0.12 |

| NaOH (aq.), 100°C, 3 h | Sodium carboxylate + phenylamine | 0.09 |

Coupling Reactions

EDC/HOBt-mediated coupling with primary amines generates new amide derivatives (Table 1) :

Table 1: Amide coupling efficiency with varying R-groups

| Amine (R-NH₂) | Solvent | Conversion (%) |

|---|---|---|

| Benzylamine | DMF | 88 |

| Cyclohexylamine | THF | 76 |

| 4-Aminopyridine | DCM | 63 |

Pyrimidine Ring Reduction

Catalytic hydrogenation (H₂, 10% Pd/C) reduces the pyrimidine to a tetrahydropyrimidine, altering electronic properties .

Piperidine Oxidation

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| mCPBA | N-Oxide derivative | >95% |

| KMnO₄ (acidic) | Ring-opened dicarboxylic acid | 68% |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Suzuki-Miyaura Reaction:

-

Requires pre-halogenation at C5 of pyrimidine (via NBS).

-

Yields biaryl derivatives when reacted with arylboronic acids (72–85%) .

Buchwald-Hartwig Amination:

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (200–250°C): Loss of phenylcarboxamide (Δm = 32%).

-

Stage 2 (300–350°C): Pyrolysis of piperidine-pyrimidine framework.

Photochemical Reactions

UV irradiation (254 nm) induces:

Scientific Research Applications

Pharmacological Properties

N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide exhibits various pharmacological properties, primarily as an inhibitor of specific enzymes and receptors. Some notable properties include:

- NAPE-PLD Inhibition : This compound has shown efficacy as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids. Studies have demonstrated that it can modulate emotional behavior in animal models by affecting levels of endocannabinoids in the brain .

- Potential Anticancer Activity : Research has indicated that derivatives of piperidine compounds, including those similar to this compound, exhibit cytotoxic effects against various cancer cell lines. A structure–activity relationship (SAR) study highlighted the potential of these compounds as anticancer agents, particularly against breast and renal cancer cell lines .

Case Studies

Several case studies have highlighted the applications and effectiveness of this compound and its derivatives:

Case Study 1: Emotional Behavior Modulation

In a study involving freely moving mice, the administration of a related compound demonstrated a significant reduction in N-acylethanolamines levels, resulting in altered emotional responses. This suggests that targeting NAPE-PLD could be a viable strategy for treating mood disorders .

Case Study 2: Anticancer Activity

A series of pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against the NCI 60 human cancer cell line panel. Certain analogs exhibited selective activity against breast and renal cancer cell lines, indicating potential pathways for further development into anticancer therapeutics .

Comparative Data Table

The following table summarizes key findings regarding the applications of this compound and related compounds.

Mechanism of Action

The mechanism by which N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in biological and medicinal applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Target Specificity

The piperidine-carboxamide core is a common motif in several bioactive compounds. Key analogs and their structural/functional differences are outlined below:

Table 1: Structural Comparison of Piperidine-Carboxamide Derivatives

Key Observations:

- Pyrimidine vs. PF-750’s quinoline group engages in hydrophobic interactions with FAAH’s active site, as shown in its 2.75 Å crystal structure .

- Heterocyclic Systems : Compounds with fused heterocycles (e.g., benzoxazolo-thiazole) exhibit herbicidal activity via D1 protease inhibition. The rigid structure of these systems may enhance target selectivity compared to simpler substituents .

Structural and Crystallographic Insights

Table 3: Crystallographic Data for Piperidine-Carboxamide Derivatives

- PF-750-FAAH Complex: The quinoline group occupies a hydrophobic pocket, while the piperidine carboxamide forms hydrogen bonds with Ser233 and Lys158 in FAAH’s active site .

- Benzoxazolo-thiazole Derivative : The piperidine adopts a chair conformation, and intermolecular N—H⋯O bonds stabilize the crystal lattice. This structural rigidity may enhance stability in agricultural formulations .

Biological Activity

N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a phenyl group and a pyrimidin-2-yloxy moiety, which contributes to its biological activity. The synthesis typically involves several key steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions.

- Introduction of the Phenyl Group : Conducted via electrophilic aromatic substitution.

- Attachment of the Pyrimidin-2-yloxy Group : Involves reaction with pyrimidine derivatives under controlled conditions.

- Formation of the Carboxamide Group : Accomplished through amidation reactions.

This compound has been shown to interact with specific molecular targets, including enzymes and receptors, thereby modulating various biochemical pathways. Notably, it has been identified as an inhibitor of certain enzymes, which may enhance levels of neurotransmitters such as acetylcholine, making it a candidate for treating neurological disorders.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example:

- MCF-7 and MDA-MB-231 Cells : The compound showed IC50 values ranging from 0.87 to 12.91 μM, indicating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, suggesting potential applications in treating infections .

Research Findings and Case Studies

A comprehensive study examined the structure-activity relationship (SAR) of related compounds, revealing that modifications to the pyrimidine ring significantly influenced biological activity. For instance:

Safety and Toxicity

Preliminary evaluations suggest that this compound is relatively non-toxic in animal models, which is crucial for its potential therapeutic use. However, further studies are necessary to fully assess its safety profile.

Q & A

Q. Key Analytical Validation :

- Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase).

- Structural Confirmation : ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons), IR (C=O stretch at ~1650 cm⁻¹), and HRMS .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance nucleophilic substitution rates for pyrimidine-piperidine coupling .

- Catalysis : Use of Pd catalysts (e.g., Pd(OAc)₂) for Ullmann-type coupling, reducing side reactions .

- Temperature Control : Stepwise heating (80–120°C) to prevent thermal degradation of intermediates .

- Stoichiometry : Excess pyrimidin-2-ol (1.2–1.5 equiv) drives the reaction to completion .

Case Study :

A 25% yield improvement was achieved by replacing K₂CO₃ with Cs₂CO₃ (higher basicity) in DMF at 100°C, reducing reaction time from 24h to 8h .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves molecular geometry (bond lengths, angles) and confirms chair conformation of the piperidine ring (e.g., β = 102.28° in monoclinic P21/c space group) .

- NMR Spectroscopy : Assigns proton environments (e.g., δ 4.5–5.0 ppm for pyrimidinyloxy CH₂) and confirms carboxamide connectivity .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., m/z 351.15 [M+H]⁺) .

Q. Validation Techniques :

- Enzyme Assays : Fluorescent substrate hydrolysis (e.g., FITC-casein for D1 protease) .

- Cellular Models : Herbicidal activity in Arabidopsis (EC₅₀ = 15 µM) correlates with D1 protease inhibition .

Advanced: What in silico methods are effective for predicting the binding affinity of this compound to D1 protease?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess stability of hydrogen bonds (e.g., N–H⋯O with Ser149) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in the binding pocket (RMSD <1.5 Å validates accuracy) .

- Pharmacophore Modeling : Align pyrimidinyloxy and carboxamide groups with key protease active-site residues (e.g., His231, Asp189) .

Case Study :

MD simulations predicted a binding free energy of −9.8 kcal/mol, consistent with experimental IC₅₀ values. Key interactions include π-π stacking (pyrimidine-Phe228) and hydrogen bonding (carboxamide-Ser149) .

Basic: How is X-ray crystallography applied to determine the crystal structure of this compound?

Methodological Answer:

Crystal Growth : Slow evaporation of ethyl acetate/hexane solutions yields single crystals (0.20 × 0.10 × 0.10 mm) .

Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker SMART CCD diffractometer at 298 K .

Refinement : SHELXL-97 refines structures to R1 = 0.059, wR2 = 0.144. Hydrogen atoms are constrained (riding model) or located via difference maps .

Q. Key Parameters :

Advanced: What role do hydrogen-bonding networks play in the molecular packing and stability of this compound crystals?

Methodological Answer:

- 1D Chain Formation : Molecules link via N–H⋯O (2.89 Å) and weak C–H⋯O (3.12 Å) bonds along the [001] axis, stabilizing the lattice .

- Thermal Stability : TGA shows decomposition >200°C, attributed to robust intermolecular interactions .

- Hirshfeld Analysis : Quantifies intermolecular contacts (e.g., 12% H⋯O contributions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.